molecular formula C11H11NO3 B15093984 Methyl 5-methoxy-1H-indole-6-carboxylate

Methyl 5-methoxy-1H-indole-6-carboxylate

Cat. No.: B15093984
M. Wt: 205.21 g/mol
InChI Key: XAPFUZUKWJMBHW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Chemical Reactions Analysis

Methyl 5-methoxy-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 5-methoxy-1H-indole-6-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 5-methoxy-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:

These compounds share a similar indole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-methoxy-1H-indole-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-3-4-12-9(7)6-8(10)11(13)15-2/h3-6,12H,1-2H3

InChI Key

XAPFUZUKWJMBHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)C(=O)OC

Origin of Product

United States

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